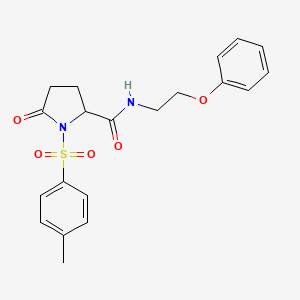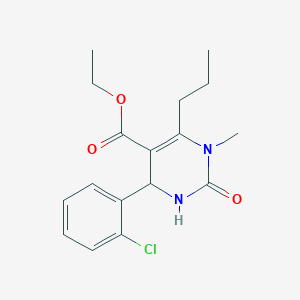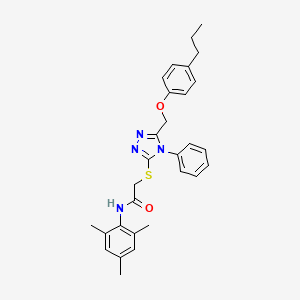
1-(4-Methylbenzenesulfonyl)-5-oxo-N-(2-phenoxyethyl)pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methylbenzenesulfonyl)-5-oxo-N-(2-phenoxyethyl)pyrrolidine-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring, a sulfonyl group, and a phenoxyethyl moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylbenzenesulfonyl)-5-oxo-N-(2-phenoxyethyl)pyrrolidine-2-carboxamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions using reagents like sulfonyl chlorides.
Attachment of the Phenoxyethyl Moiety: The phenoxyethyl group is attached through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methylbenzenesulfonyl)-5-oxo-N-(2-phenoxyethyl)pyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or phenoxyethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
1-(4-Methylbenzenesulfonyl)-5-oxo-N-(2-phenoxyethyl)pyrrolidine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-Methylbenzenesulfonyl)-5-oxo-N-(2-phenoxyethyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methylbenzenesulfonyl)pyrrolidine-2-carbonyl chloride: Shares the sulfonyl and pyrrolidine moieties but lacks the phenoxyethyl group.
N-(2-Phenoxyethyl)pyrrolidine-2-carboxamide: Contains the phenoxyethyl and pyrrolidine moieties but lacks the sulfonyl group.
Uniqueness
1-(4-Methylbenzenesulfonyl)-5-oxo-N-(2-phenoxyethyl)pyrrolidine-2-carboxamide is unique due to its combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H22N2O5S |
|---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
1-(4-methylphenyl)sulfonyl-5-oxo-N-(2-phenoxyethyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C20H22N2O5S/c1-15-7-9-17(10-8-15)28(25,26)22-18(11-12-19(22)23)20(24)21-13-14-27-16-5-3-2-4-6-16/h2-10,18H,11-14H2,1H3,(H,21,24) |
InChI Key |
BMLBRUIPZTUXMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(CCC2=O)C(=O)NCCOC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-({(2Z)-3-(2-chlorobenzyl)-6-[(2-chlorophenyl)carbamoyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate](/img/structure/B11083744.png)
![4-fluoro-N-[1-(furan-2-ylmethyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide](/img/structure/B11083750.png)
![1-Cyclohexyl-3-({[(oxolan-2-YL)methyl]carbamothioyl}amino)thiourea](/img/structure/B11083758.png)

![N-(4-ethoxyphenyl)-4-(4-methoxyphenyl)-1-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B11083766.png)
![(2Z)-N-(3-ethoxyphenyl)-3-(4-fluorobenzyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11083769.png)
![1-(4-bromophenyl)-2-[(1,4,5-triphenyl-1H-imidazol-2-yl)sulfanyl]ethanone](/img/structure/B11083779.png)
![(3Z)-1-[(4-methylphenyl)sulfonyl]-4,6-dinitro-3-(thiophen-2-ylmethylidene)-2,3-dihydro-1H-indole](/img/structure/B11083785.png)
![Ethyl 4-(4-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-5-oxo-2-thioxo-3-[4-(trifluoromethoxy)benzyl]imidazolidin-1-yl)benzoate](/img/structure/B11083792.png)
![2-{[5,6-di(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl}-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11083803.png)
![4-({4,6-Bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-1,3,5-triazin-2-yl}amino)phenol](/img/structure/B11083804.png)

![(1R)-octahydro-2H-quinolizin-1-ylmethyl [(2,4-dichlorophenoxy)sulfonyl]carbamate](/img/structure/B11083829.png)
![5-(2-Bromoethyl)-2-methylindolo[2,3-b]quinoxaline](/img/structure/B11083836.png)
